molecular formula C21H21N5O3 B2488856 4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide CAS No. 2034619-15-1

4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide

Cat. No.: B2488856
CAS No.: 2034619-15-1
M. Wt: 391.431
InChI Key: BBSWYIRZIJLANJ-UHFFFAOYSA-N
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Description

4-((1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications

Cytochrome P450 Isoforms Inhibition

The compound is a potential candidate for inhibiting specific Cytochrome P450 (CYP) isoforms, which are essential for drug metabolism. This inhibition can prevent drug-drug interactions when multiple drugs are administered, ensuring safer and more effective pharmacotherapy (Khojasteh et al., 2011).

Role in Stereochemistry of Pharmacological Agents

The compound's structure, especially the pyrrolidin-2-one pharmacophore, is crucial for its activity as a central nervous system agent. Its stereochemistry significantly impacts its biological properties, indicating the importance of specific configurations for pharmacological efficacy (Veinberg et al., 2015).

Antitubercular Activity

Derivatives of the compound have shown promising results against various mycobacteria strains, indicating potential applications in the treatment of tuberculosis and the design of new anti-TB compounds (Asif, 2014).

Synthesis of Novel CNS Acting Drugs

The compound's functional chemical groups could be used as lead molecules for synthesizing new compounds with potential Central Nervous System (CNS) activities, addressing the increasing incidence of CNS disorders (Saganuwan, 2017).

Scaffold in Synthesis of Heterocycles

The compound serves as a versatile scaffold for synthesizing heterocycles like pyrazolo-imidazoles, -thiazoles, and spiropyrans. This unique reactivity makes it valuable for generating a wide range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Formation and Fate of PhIP

The compound is involved in the formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a product of the Maillard reaction between phenylacetaldehyde and creati(ni)ne. Understanding the chemistry of PhIP formation and elimination contributes to insights into food toxicants and their interaction with lipids and carbohydrates (Zamora & Hidalgo, 2015).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .

Properties

IUPAC Name

4-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-25-19(12-17(24-25)14-5-3-2-4-6-14)21(28)26-10-8-16(13-26)29-15-7-9-23-18(11-15)20(22)27/h2-7,9,11-12,16H,8,10,13H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSWYIRZIJLANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.